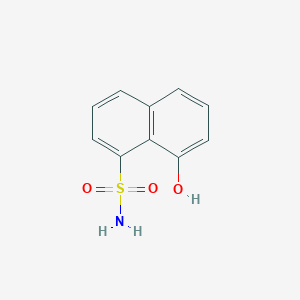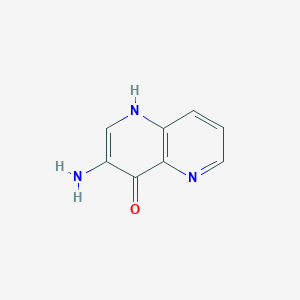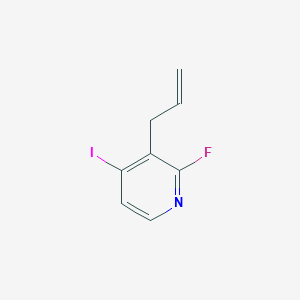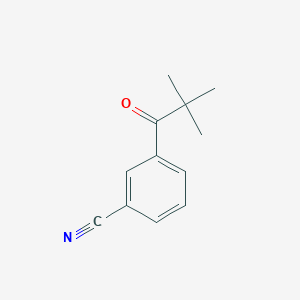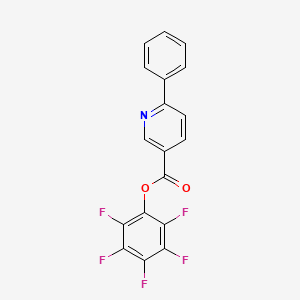
六氟苯基 6-苯基烟酸酯
描述
Pentafluorophenyl 6-phenylnicotinate is an organic compound with the molecular formula C18H8F5NO2 and a molecular weight of 365.26 g/mol . It is a derivative of nicotinic acid, where the carboxyl group is esterified with pentafluorophenol. This compound is known for its unique chemical properties, including its stability and reactivity, making it valuable in various scientific and industrial applications .
科学研究应用
Pentafluorophenyl 6-phenylnicotinate has a wide range of applications in scientific research:
生化分析
Biochemical Properties
Pentafluorophenyl 6-phenylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, which can alter the enzyme’s activity and stability . Additionally, Pentafluorophenyl 6-phenylnicotinate can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
Pentafluorophenyl 6-phenylnicotinate influences various cellular processes. It has been shown to impact cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in gene expression related to inflammation . Furthermore, Pentafluorophenyl 6-phenylnicotinate affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Pentafluorophenyl 6-phenylnicotinate involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and RNA, through non-covalent interactions, which can lead to changes in gene expression . Additionally, Pentafluorophenyl 6-phenylnicotinate can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentafluorophenyl 6-phenylnicotinate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to Pentafluorophenyl 6-phenylnicotinate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of Pentafluorophenyl 6-phenylnicotinate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, Pentafluorophenyl 6-phenylnicotinate can cause toxicity, leading to symptoms such as weight loss, organ damage, and changes in behavior . These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
Pentafluorophenyl 6-phenylnicotinate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s metabolic fate and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of Pentafluorophenyl 6-phenylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Understanding its transport and distribution is crucial for elucidating its overall impact on cellular function.
Subcellular Localization
Pentafluorophenyl 6-phenylnicotinate exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 6-phenylnicotinate can be synthesized through the esterification of 6-phenylnicotinic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of pentafluorophenyl 6-phenylnicotinate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Pentafluorophenyl 6-phenylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted nicotinates, depending on the nucleophile used.
Hydrolysis: The primary products are 6-phenylnicotinic acid and pentafluorophenol.
作用机制
The mechanism of action of pentafluorophenyl 6-phenylnicotinate involves its ability to form stable ester bonds with various nucleophiles. The pentafluorophenyl group enhances the reactivity of the ester, making it an efficient coupling agent. The compound interacts with molecular targets through nucleophilic attack, leading to the formation of new covalent bonds .
相似化合物的比较
Similar Compounds
- Pentafluorophenyl 2-phenylpyridine-5-carboxylate
- Pentafluorophenyl 6-phenylpyridine-3-carboxylate
- 2,3,4,5,6-pentakis fluoranyl phenyl 6-phenylpyridine-3-carboxylate
Uniqueness
Pentafluorophenyl 6-phenylnicotinate stands out due to its high reactivity and stability, which are attributed to the presence of the pentafluorophenyl group. This makes it particularly useful in applications requiring efficient and selective coupling reactions. Compared to similar compounds, it offers enhanced performance in terms of yield and reaction rate .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUNKGUYBKZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640183 | |
| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-41-9 | |
| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


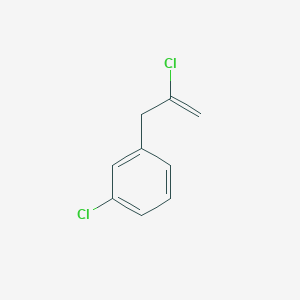

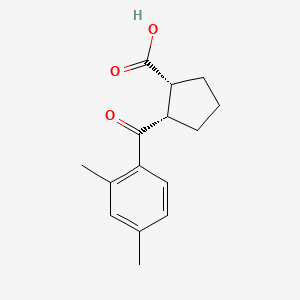
![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)
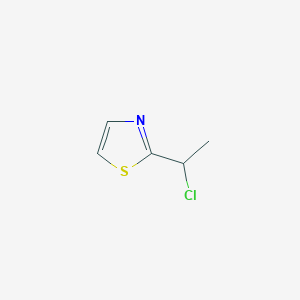


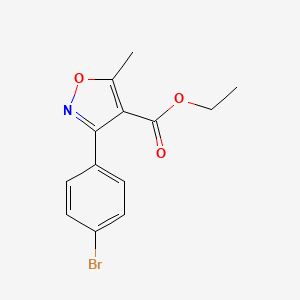

![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)
